(S)-6-methylchroman-4-amine
Overview
Description
“(S)-6-methylchroman-4-amine” is a chemical compound with the molecular formula C10H13NO . It is also known as (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine . The compound is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 163.22 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalytic Processes and Synthesis Methods
- Reductive Amination using Cobalt Oxide Nanoparticles: Cobalt oxide nanoparticles are used for the synthesis of N-methyl- and N-alkylamines, including (S)-6-methylchroman-4-amine, through reductive amination. This process is vital in the synthesis of life-science molecules (Senthamarai et al., 2018).
Environmental Applications
- Size Distribution in Atmospheric Particles: Research on the size distribution of alkyl amines in atmospheric particles provides insights into the environmental behavior and impact of amines like this compound (VandenBoer et al., 2010).
Graphene-Based Catalysis
- Graphene-based (Photo)catalysts for Reduction of Nitro Compounds: Graphene derivatives are used in catalysts for the reduction of nitro compounds to amines, including this compound, which is key in synthesizing drugs and biologically active molecules (Nasrollahzadeh et al., 2020).
Homogeneous Catalysis
- Transition Metal Catalysed Hydrosilylation: Homogeneous transition metal catalysis in hydrosilylation is used for the preparation of amines including this compound. It's a crucial methodology in organic synthesis (Li et al., 2016).
Biomass Conversion
- Biobased Amines Synthesis: this compound can be synthesized from biobased resources, emphasizing the growing interest in renewable sources for chemical production (Froidevaux et al., 2016).
Molecular Hydrogen in Reductive Aminations
- Catalytic Reductive Aminations: Molecular hydrogen is used in catalytic reductive aminations for synthesizing amines, including this compound, highlighting the method's efficiency and sustainability (Murugesan et al., 2020).
Amine-functionalized Materials
- Amine-functionalized Colloidal Silica: This material, potentially including this compound, finds use in various applications, showcasing the versatility of amine-functionalized substances (Soto-Cantu et al., 2012).
Applications in Polymer Chemistry
- Copolymerization with Carbon Dioxide: Amine compounds, possibly including this compound, are used in copolymerization processes, demonstrating the compound's utility in advanced material synthesis (Devaine-Pressing et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNRUKZCRQFUCU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@@H]2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654671 | |
Record name | (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018978-88-5 | |
Record name | (4S)-3,4-Dihydro-6-methyl-2H-1-benzopyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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